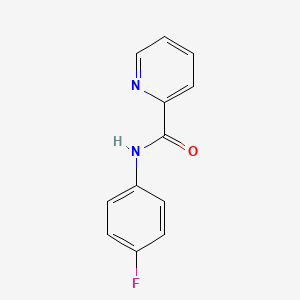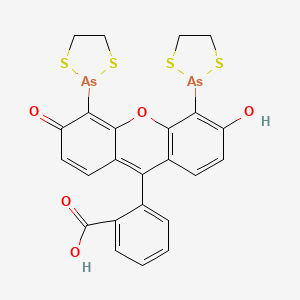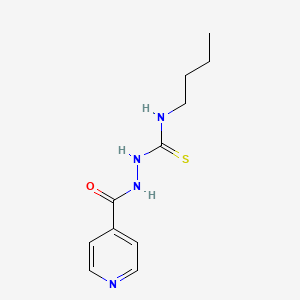
3,5-Dichloro-2,4-difluoroaniline
Übersicht
Beschreibung
3,5-Dichloro-2,4-difluoroaniline is an intermediate in synthesizing Teflubenzuron, which is a benzoylphenylurea chitin synthesis inhibitor used to control a wide range of insect pests and mites in fruit, vegetable, cereal, and seed crops .
Synthesis Analysis
The synthesis of 3,5-Dichloro-2,4-difluoroaniline involves several steps. First, 2,4,5-trichloronitrobenzene is reacted with an alkali metal fluoride in the presence or absence of a polar aprotic solvent at temperatures from approximately 100°C to approximately 250°C. The resulting 5-chloro-2,4-difluoronitrobenzene is subjected to denitrating chlorination with anhydrous chlorine gas in the absence of a Lewis acid or of another chlorination catalyst at temperatures from approximately 80 to approximately 250°C, to give 1,3-dichloro-4,6-difluorobenzene. This compound is then nitrated in oleum using mixed acid (sulphuric acid/nitric acid) at temperatures from approximately 15 to approximately 80°C to give 2,6-dichloro-3,5-difluoronitrobenzene. Finally, this compound is reduced with hydrogen in the presence of palladium as a catalyst and in the presence of an inorganic or organic base at temperatures from approximately 40 to approximately 250°C .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2,4-difluoroaniline can be found in various databases such as PubChem and NIST Chemistry WebBook . The structure can be viewed in 2D or 3D conformer.
Chemical Reactions Analysis
The possible reaction pathway of 3,5-Dichloro-2,4-difluoroaniline after the initial bond breakage is the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene. Major side reactions include the generation of polycyclic compounds and fluorine atom migration .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-2,4-difluoroaniline include a molecular weight of 197.99 g/mol, a topological polar surface area of 26 Ų, and a complexity of 147. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
Wissenschaftliche Forschungsanwendungen
Pesticide Properties
3,5-Dichloro-2,4-difluoroaniline is known to have certain pesticide properties . It is a chemical transformation product and is used in the formulation of certain pesticides . However, it’s important to note that it has moderate alerts for ecotoxicity and human health .
Environmental Fate
This compound has a low alert for environmental fate, indicating that it is non-persistent . This means it does not stay in the environment for a long time and is less likely to accumulate in the food chain.
Ecotoxicity
3,5-Dichloro-2,4-difluoroaniline has a moderate alert for ecotoxicity . This means it can potentially harm aquatic life, including fish and Daphnia, a type of small planktonic crustacean.
Human Health Implications
The compound has a moderate alert for mammalian acute toxicity . This suggests that it could potentially have health implications if humans are exposed to it in large quantities or over a long period of time.
Synthesis of Other Compounds
3,5-Dichloro-2,4-difluoroaniline can be used as a starting material in the synthesis of other compounds . For example, it can be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .
Industrial Applications
This compound is commercially available and used in various industrial applications . It is synthesized in laboratories and sold by chemical suppliers .
Safety and Hazards
3,5-Dichloro-2,4-difluoroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Wirkmechanismus
Target of Action
3,5-Dichloro-2,4-difluoroaniline is a chemical transformation product . It’s known that similar compounds, such as haloanilines, are widely used as chemical intermediates in the manufacture of pesticides, dyes, and drugs .
Mode of Action
It’s known that similar compounds interact with their targets to exert their effects . More research is needed to elucidate the specific interactions of 3,5-Dichloro-2,4-difluoroaniline with its targets.
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
It’s known that similar compounds have certain pharmacokinetic properties that impact their bioavailability . More research is needed to understand the specific ADME properties of this compound.
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level
Action Environment
It’s known that environmental factors can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Eigenschaften
IUPAC Name |
3,5-dichloro-2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)6(10)4(8)5(2)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECNQGLBJHVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378826 | |
| Record name | 3,5-Dichloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,4-difluoroaniline | |
CAS RN |
83121-15-7 | |
| Record name | 3,5-Dichloro-2,4-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83121-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 3,5-Dichloro-2,4-difluoroaniline in the context of these research papers?
A1: The research papers primarily focus on the role of 3,5-Dichloro-2,4-difluoroaniline as a crucial building block in the synthesis of teflubenzuron [, , , ]. Teflubenzuron itself is a benzoylurea insecticide known for its efficacy against pests resistant to other common insecticides [].
Q2: Can you outline the synthesis of 3,5-Dichloro-2,4-difluoroaniline as described in the research?
A2: The research outlines two main approaches:
- Method 1: Starting with 2,4-difluoronitrobenzene, a series of chlorination and reduction reactions are employed to obtain 3,5-Dichloro-2,4-difluoroaniline [, , , ].
- Method 2: This method utilizes distillation residues from the production of 2,4-dichloro-3-fluoronitrobenzene []. These residues undergo chlorination with chlorine gas and fluorination with potassium fluoride to yield 3,5-dichloro-2, 4-difluoro nitrobenzene. A final reduction step generates 3,5-Dichloro-2,4-difluoroaniline []. This method is highlighted for its cost-effectiveness and resource efficiency [].
Q3: What are the advantages of the synthetic routes described for producing 3,5-Dichloro-2,4-difluoroaniline?
A3: The research emphasizes several advantages, particularly for the second method utilizing industrial byproducts:
- Ready Availability of Reactants: The use of byproducts from existing industrial processes ensures a readily available and potentially more cost-effective source of starting materials [, , ].
- High Yield and Purity: The described synthetic routes result in good yields of the target compound, with minimal production of unwanted isomers, contributing to the overall efficiency and cost-effectiveness of the process [, , ].
- Reduced Environmental Impact: Utilizing byproducts aligns with principles of green chemistry by reducing waste and potentially minimizing the need for harsh reagents or conditions [].
Q4: How is the structure of 3,5-Dichloro-2,4-difluoroaniline confirmed in these studies?
A4: While the provided abstracts don't delve into specific spectroscopic data, they mention that the structure of the synthesized 3,5-Dichloro-2,4-difluoroaniline was confirmed using techniques like elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1223684.png)
![[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1223689.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide](/img/structure/B1223691.png)



![6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1223700.png)
![2-(3-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223701.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1223705.png)

![6-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B1223708.png)
![4-[1-[(3-Methoxyphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1223710.png)
